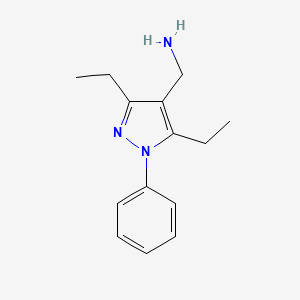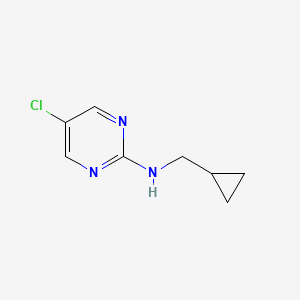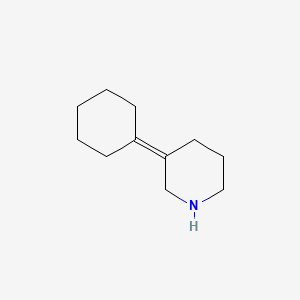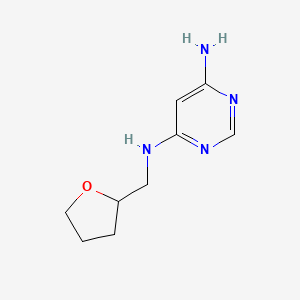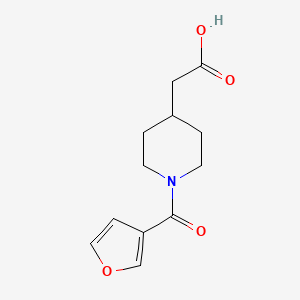
2-(2-Bromoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one, or 2-BE-6-MP-2,3-DHP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 2-BE-6-MP-2,3-DHP is a heterocyclic compound with a structure consisting of a six-membered ring containing two nitrogen atoms and one oxygen atom. This unique structure makes 2-BE-6-MP-2,3-DHP an attractive target for research due to its potential for use in a range of applications.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds structurally related to 2-(2-Bromoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one often involves innovative reactions that yield a variety of heterocyclic compounds. For example, the synthesis of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate showcases the combination of cyclic groups through a methylene spacer, leading to a one-dimensional polymeric structure (A. J. Bortoluzzi, L. B. P. Souza, A. C. Joussef, E. Meyer, 2011). Such syntheses not only expand the chemical space of heterocyclic compounds but also provide a basis for exploring the structural diversity and potential applications of these molecules in scientific research.
Potential Applications
Antimicrobial Activities : Some heterocyclic compounds, including those related to pyridazinones, have been explored for their antimicrobial properties. Although the direct antimicrobial application of this compound is not documented, its structural analogs have shown potential in this area. For instance, novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones synthesized from related reactions exhibited antimicrobial activities, albeit with limited success (Hajja S. Alonazy, H. M. Al-Hazimi, Makarem M. Korraa, 2009).
Synthesis of Fused Azines and Azolo[1,5-a]pyrimidines : The creation of a novel class of pyridazin-3-one derivatives and their use in synthesizing fused azines and azolo[1,5-a]pyrimidines derivatives demonstrate the compound's utility in generating diverse heterocyclic systems. These systems have potential applications in medicinal chemistry and drug design (H. M. Ibrahim, H. Behbehani, 2014).
properties
IUPAC Name |
2-(2-bromoethyl)-6-(2-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-10-4-2-3-5-11(10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBCIWYSAILOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




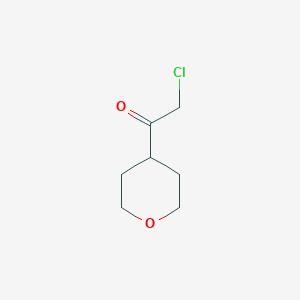
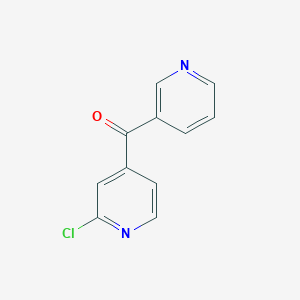
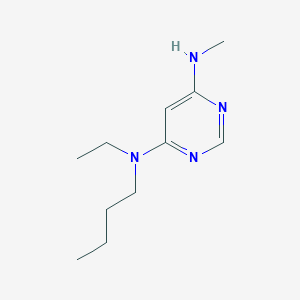
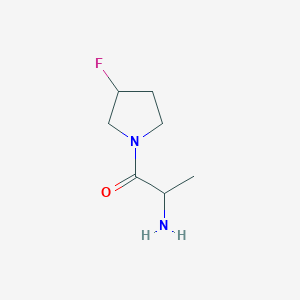
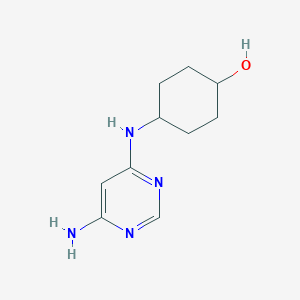
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
